3-Chloro-N-(2-fluorobenzyl)-4-methylaniline
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Overview
Description
3-Chloro-N-(2-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the third position.
N-Alkylation: The final step involves the N-alkylation of the chlorinated intermediate with 2-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-fluorobenzyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-Chloro-N-(2-fluorobenzyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the chloro and fluorobenzyl groups enhances its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-chlorobenzyl)-4-methylaniline
- 3-Chloro-N-(2-bromobenzyl)-4-methylaniline
- 3-Chloro-N-(2-methylbenzyl)-4-methylaniline
Uniqueness
3-Chloro-N-(2-fluorobenzyl)-4-methylaniline is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H13ClFN |
---|---|
Molecular Weight |
249.71 g/mol |
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H13ClFN/c1-10-6-7-12(8-13(10)15)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 |
InChI Key |
LSKYBTVQTBWICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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